Butyl 4-Carboxyphenyl Carbonate

Übersicht

Beschreibung

Butyl 4-Carboxyphenyl Carbonate is an organic compound with the molecular formula C12H14O5. It is a white to almost white powder or crystalline solid with a melting point of approximately 146°C . This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl 4-Carboxyphenyl Carbonate can be synthesized through the esterification of 4-carboxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the carbonate group into alcohols.

Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Butyl 4-Carboxyphenyl Carbonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.

Industry: It is used in the production of polymers and as a plasticizer in various materials.

Wirkmechanismus

The mechanism of action of Butyl 4-Carboxyphenyl Carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release 4-carboxyphenol and butanol, which can then participate in further biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-Carboxyphenyl Carbonate

- Ethyl 4-Carboxyphenyl Carbonate

- Propyl 4-Carboxyphenyl Carbonate

Comparison: Butyl 4-Carboxyphenyl Carbonate is unique due to its butyl group, which provides different solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. The butyl group also influences the compound’s physical properties, such as melting point and stability .

Biologische Aktivität

Butyl 4-Carboxyphenyl Carbonate (BCPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BCPC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

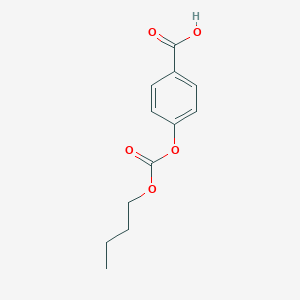

BCPC is a carbonate ester with the following structural formula:

This compound features a butyl group attached to a phenyl ring that carries a carboxylic acid functional group, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of BCPC can be attributed to several mechanisms:

- Antioxidant Activity : BCPC has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies indicate that BCPC may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory processes. This could have implications for diseases characterized by chronic inflammation.

- Neuroprotective Properties : There is emerging evidence that BCPC may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate the toxicity associated with amyloid-beta peptides.

In Vitro Studies

In vitro studies have demonstrated that BCPC can enhance cell viability in the presence of neurotoxic agents. For instance, astrocytes treated with amyloid-beta showed reduced viability; however, co-treatment with BCPC improved cell survival rates significantly.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ 1-42 | 43.78 ± 7.17 |

| Aβ 1-42 + BCPC | 62.98 ± 4.92 |

These results suggest that BCPC may protect astrocytes from oxidative stress induced by amyloid-beta aggregates .

In Vivo Studies

In vivo studies using animal models have further supported the neuroprotective role of BCPC. In a scopolamine-induced model of Alzheimer's disease, animals treated with BCPC exhibited lower levels of amyloid-beta and improved cognitive function compared to untreated controls.

| Group | Aβ Levels (ng/mL) | Cognitive Function Score |

|---|---|---|

| Control | High | Low |

| Scopolamine | Very High | Very Low |

| Scopolamine + BCPC | Moderate | Improved |

These findings indicate that BCPC may not only reduce amyloid-beta levels but also enhance cognitive performance in affected individuals .

Case Studies

- Neuroprotection Against Amyloid Toxicity : In a study examining the effects of various compounds on neuroprotection, BCPC was found to significantly reduce neuronal death induced by amyloid-beta peptides in cultured neurons. The mechanism was linked to reduced oxidative stress and inflammation .

- Potential Use in Chronic Inflammatory Conditions : A recent investigation into the anti-inflammatory properties of BCPC revealed its ability to inhibit TNF-α production in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

4-butoxycarbonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKEARJFHTJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343001 | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-12-2 | |

| Record name | 4-[(Butoxycarbonyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14180-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-Carboxyphenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.